molecular formula C25H31ClN2O5 B1435359 (S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate CAS No. 1133931-73-3

(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Cat. No. B1435359
M. Wt: 475 g/mol
InChI Key: PNNFUEJDTYIUJA-ZBEKHICHSA-N
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Description

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Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.


Scientific Research Applications

Synthesis and Structure Analysis

  • The compound has been utilized in synthesizing structures like (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol. These molecules are stabilized by N—H⋯O, O—H⋯O, and C—H⋯π contacts, and their antioxidant properties have been investigated (Ghichi et al., 2018).

Applications in Carbohydrate Chemistry

  • The compound plays a role in the synthesis of imino sugars, particularly in the creation of polyhydroxylated piperidines and pyrrolidines related to carbohydrates. This process involves protected amino sugars undergoing tandem alkoxy radical beta-fragmentation-intramolecular cyclization reactions (Francisco et al., 2001).

Role in Efficient Synthesis

  • It has been used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, derived from natural or protected L-amino acids (Koseki et al., 2011).

Molecular Structure Analysis

  • Its derivatives, like benzyl 2(S)-[(tert-butoxycarbonyl)amino]-4-oxo-6-phenyl-5(E)-hexenoate, have been analyzed for their molecular structures, revealing how the amine NH group interacts with other molecular components (Clegg et al., 1994).

Contributions to Polymer Chemistry

  • This compound is significant in the synthesis of polymers, as shown in the creation of tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers used in homo- and copolymerization. This process highlights its utility in developing new amino-protecting groups in polymer chemistry (Rehse & Ritter, 1989).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

benzyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O5/c1-25(2,3)33-24(30)27-22(23(29)31-17-19-10-6-4-7-11-19)15-14-21(16-26)28-32-18-20-12-8-5-9-13-20/h4-13,22H,14-18H2,1-3H3,(H,27,30)/b28-21+/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNFUEJDTYIUJA-ZBEKHICHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=NOCC1=CC=CC=C1)CCl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC/C(=N\OCC1=CC=CC=C1)/CCl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
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(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
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(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
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(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
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(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
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(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

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